Oxaprozin D4 is a deuterated analog of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID) primarily used for the treatment of arthritis and pain management. The incorporation of deuterium atoms in Oxaprozin D4 enhances its utility in pharmacokinetic studies, allowing researchers to trace its metabolic pathways and interactions in biological systems. This compound is classified under the category of NSAIDs, which function by inhibiting cyclooxygenase enzymes and subsequently reducing the synthesis of inflammatory mediators such as prostaglandins.
The synthesis of Oxaprozin D4 involves several key steps:
For industrial production, bulk deuterium exchange methods are employed, followed by large-scale purification techniques such as crystallization or chromatography to obtain the final product.
The molecular structure of Oxaprozin D4 closely resembles that of Oxaprozin but features deuterium atoms instead of hydrogen. The structural formula can be represented as follows:
Key structural characteristics include:
Oxaprozin D4 undergoes various chemical reactions similar to its non-deuterated counterpart, including:
The specific products formed depend on the reagents and conditions used during these reactions.
Oxaprozin D4 exerts its pharmacological effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in prostaglandin production, which mediates inflammation and pain. The presence of deuterium does not alter this mechanism but facilitates tracking within biological systems for research purposes .
Quantitative analyses such as high-performance liquid chromatography (HPLC) are typically employed to assess purity and concentration during synthesis .
Oxaprozin D4 has several scientific applications, particularly in pharmacokinetic studies:
Oxaprozin D4 (C₁₈H₁₁D₄NO₃) is a deuterium-labeled analog of the nonsteroidal anti-inflammatory drug (NSAID) oxaprozin. This stable isotopologue features four deuterium atoms (²H or D) at the β-carbon position of its propanoic acid side chain, replacing all four hydrogen atoms. The molecular weight increases from 293.32 g/mol (unlabeled) to 297.34 g/mol due to deuterium substitution [2] [6] [8]. The compound retains the core 4,5-diphenyl-1,3-oxazole structure but exhibits altered vibrational frequencies and bond strengths in the C–D bonds compared to C–H bonds.
Key identifiers include:
Purity specifications for research-grade Oxaprozin D4 typically require ≥98% chemical purity and ≥98% deuterium incorporation, validated via HPLC, NMR, and LC-MS [2] [6]. The compound appears as a white-to-off-white solid and is soluble in dimethyl sulfoxide (DMSO) at concentrations ≥100 mg/mL [6].
Table 1: Structural and Chemical Identifiers of Oxaprozin D4
Property | Specification |
---|---|
Molecular Formula | C₁₈H₁₁D₄NO₃ |
Molecular Weight | 297.34 g/mol |
Deuterium Positions | β-carbon of propanoic acid side chain |
Isotopic Purity | ≥98 atom % D |
HPLC Purity | ≥98% |
Solubility | ≥100 mg/mL in DMSO |
Storage Conditions | -20°C in anhydrous environment |
Deuterium labeling emerged as a strategic tool in pharmaceutical research following the pioneering work of Blake et al. in the 1970s, who demonstrated altered metabolic profiles in deuterated neurotransmitters. The first FDA-approved deuterated drug, deutetrabenazine (2017), validated deuterium’s potential to enhance pharmacokinetics [1]. Oxaprozin D4 was developed as a stable isotope internal standard for mass spectrometry-based quantification of oxaprozin in biological matrices. Its synthesis involves catalytic deuterium exchange or deuterated reagents during propanoic acid side chain assembly [3].
The core rationale for deuterium labeling in compounds like Oxaprozin D4 includes:
Deuterium kinetic isotope effects (KIEs) are minimized in Oxaprozin D4 by targeting non-metabolically active positions (β-carbon), ensuring bioequivalence to its protiated counterpart while retaining isotopic discriminability [1] [8].
Deuterium substitution strategically alters pharmacokinetic properties by modulating bond dissociation energies (C–D: ~460 kJ/mol vs. C–H: ~410 kJ/mol). This impacts metabolic stability when deuterium is incorporated at sites of oxidative metabolism, though Oxaprozin D4’s β-deuteration primarily serves analytical rather than therapeutic purposes [1] [4]. Key applications include:
Table 2: Pharmacokinetic Parameters of Oxaprozin vs. Potential Therapeutic Deuterated Drugs
Parameter | Oxaprozin | Deutetrabenazine | Oxaprozin D4 (Analytical Use) |
---|---|---|---|
Half-Life (t₁/₂) | 50–60 hours | ~10 hours | Similar to oxaprozin |
Primary Metabolism | Glucuronidation | CYP2D6 oxidation | Identical to oxaprozin |
KIE Observed | Not significant | 2–10 (site-dependent) | Not applicable |
Key Isotope Effect | N/A | Reduced clearance | Analytical precision |
Deuterium’s impact on chromatography is a critical consideration: While ¹³C/¹⁵N labels avoid retention time shifts, deuterium can cause slight HPLC retention time differences (ΔRT: 0.1–0.3 min) due to hydrophobic effects, necessitating chromatographic optimization when using Oxaprozin D4 [4].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: